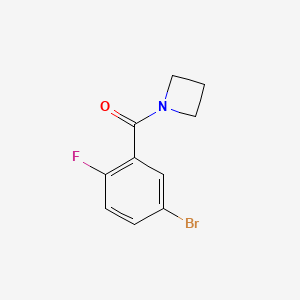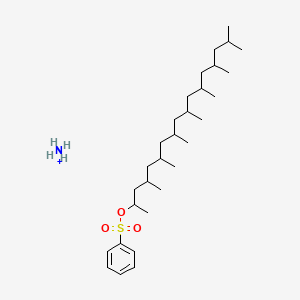
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate is a quaternary ammonium compound characterized by its long alkyl chain and aromatic sulfonate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Polar solvents like ethanol or methanol.
Catalysts: Acidic catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The process includes:
Raw Materials: Tertiary amines and alkyl halides.
Reaction Setup: Continuous stirring and controlled addition of reagents.
Purification: Crystallization or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, especially with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Alkylated or sulfonated derivatives.
Applications De Recherche Scientifique
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This action is primarily due to the long alkyl chain inserting into the lipid membrane, while the sulfonate group interacts with the polar head groups of the lipids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium lauryl sulfate: Another surfactant with a shorter alkyl chain.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Known for its antimicrobial properties.
Uniqueness
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate is unique due to its specific combination of a long alkyl chain and an aromatic sulfonate group, which provides distinct surfactant and antimicrobial properties compared to other quaternary ammonium compounds .
Propriétés
Numéro CAS |
98690-35-8 |
|---|---|
Formule moléculaire |
C30H58NO3S+ |
Poids moléculaire |
512.9 g/mol |
Nom IUPAC |
azanium;4,6,8,10,12,14,16-heptamethylheptadecan-2-yl benzenesulfonate |
InChI |
InChI=1S/C30H54O3S.H3N/c1-22(2)15-23(3)16-24(4)17-25(5)18-26(6)19-27(7)20-28(8)21-29(9)33-34(31,32)30-13-11-10-12-14-30;/h10-14,22-29H,15-21H2,1-9H3;1H3/p+1 |
Clé InChI |
JPCYALYUEBURKD-UHFFFAOYSA-O |
SMILES canonique |
CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)OS(=O)(=O)C1=CC=CC=C1.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




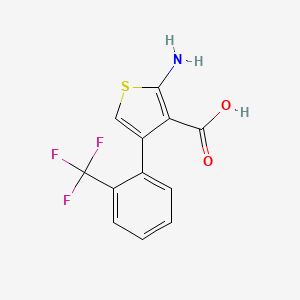
![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)




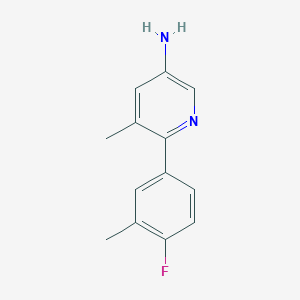
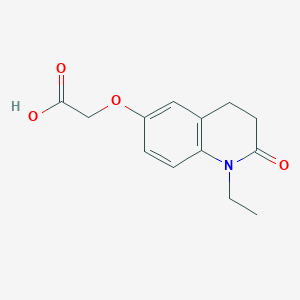

![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)

